Hsd17B13-IN-45

Description

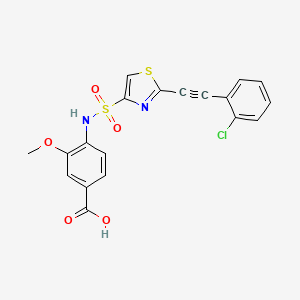

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H13ClN2O5S2 |

|---|---|

Molecular Weight |

448.9 g/mol |

IUPAC Name |

4-[[2-[2-(2-chlorophenyl)ethynyl]-1,3-thiazol-4-yl]sulfonylamino]-3-methoxybenzoic acid |

InChI |

InChI=1S/C19H13ClN2O5S2/c1-27-16-10-13(19(23)24)6-8-15(16)22-29(25,26)18-11-28-17(21-18)9-7-12-4-2-3-5-14(12)20/h2-6,8,10-11,22H,1H3,(H,23,24) |

InChI Key |

KRWOZVRVZVETMN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CSC(=N2)C#CC3=CC=CC=C3Cl |

Origin of Product |

United States |

Foundational & Exploratory

Hsd17B13-IN-45: A Technical Overview of its Discovery and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hsd17B13-IN-45 is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have strongly implicated HSD17B13 in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, highlighting the therapeutic potential of inhibiting this enzyme. This compound, also known as Compound 195, has emerged as a valuable chemical probe for studying the biological functions of HSD17B13 and as a lead compound for the development of novel therapeutics for liver disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, along with the relevant experimental protocols and a detailed examination of the HSD17B13 signaling pathway.

Introduction to HSD17B13

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. It is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets. While its precise physiological substrates are still under investigation, it is known to catalyze the conversion of various steroid hormones and other lipids.

The link between HSD17B13 and liver disease was first established through genome-wide association studies (GWAS). These studies identified a splice variant of HSD17B13 (rs72613567:TA) that results in a truncated, non-functional protein. Individuals carrying this variant were found to have a significantly lower risk of developing NAFLD, NASH, and alcohol-related liver disease. This genetic validation has spurred significant interest in developing small molecule inhibitors of HSD17B13 as a therapeutic strategy for these conditions.

Discovery of this compound (Compound 195)

The discovery of this compound is not explicitly detailed in publicly available scientific literature or patents. Chemical vendors, such as MedChemExpress, list the compound and provide basic information regarding its in vitro activity. It is plausible that this compound was identified through high-throughput screening campaigns by a pharmaceutical company or academic research institution, and its detailed discovery and development history remain proprietary. The compound is often referred to by its internal designation, "Compound 195."

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Compound Name | This compound | - |

| Alias | Compound 195 | - |

| CAS Number | 2912452-50-5 | [1] |

| Molecular Formula | C₁₉H₁₃ClN₂O₅S₂ | [1] |

| Molecular Weight | 448.9 g/mol | [1] |

| IC₅₀ (Estradiol) | < 0.1 µM | [1] |

Synthesis Pathway

A detailed, step-by-step synthesis protocol for this compound is not publicly available. The synthesis of this molecule likely involves a multi-step process, typical for complex heterocyclic compounds. Based on the chemical structure, a plausible retrosynthetic analysis suggests the key bond formations would involve the creation of the thiazole ring, the sulfonamide linkage, and the carbon-carbon triple bond.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Conceptual synthetic workflow for this compound.

HSD17B13 Signaling Pathway in Liver Disease

HSD17B13 is integrated into the complex network of pathways that regulate lipid metabolism and inflammation in the liver. Its inhibition is thought to ameliorate liver injury through multiple mechanisms. The diagram below illustrates the proposed signaling pathway involving HSD17B13.

Caption: Proposed signaling pathway of HSD17B13 in liver disease.

In states of metabolic stress, the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), activated by Liver X Receptor (LXR), upregulates the expression of HSD17B13. Increased HSD17B13 activity is associated with the accumulation of lipid droplets in hepatocytes, a hallmark of steatosis. This lipid accumulation can lead to cellular stress, inflammation, fibrosis, and ultimately, hepatocellular damage. This compound, by inhibiting the enzymatic activity of HSD17B13, is expected to interrupt this pathological cascade.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays of this compound are not publicly available. However, based on common practices in drug discovery and development, the following are generalized protocols that would likely be employed.

General Protocol for HSD17B13 Inhibition Assay (In Vitro)

This protocol describes a typical biochemical assay to determine the inhibitory activity of a compound against HSD17B13.

-

Reagents and Materials:

-

Recombinant human HSD17B13 enzyme

-

Substrate (e.g., estradiol)

-

Cofactor (NAD⁺)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., a fluorescent probe to measure NADH production)

-

384-well microplate

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the test compound at various concentrations.

-

Incubate the plate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of the substrate (estradiol) and cofactor (NAD⁺).

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

General Protocol for Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to assess the target engagement of a compound in a cellular environment.

-

Reagents and Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium

-

This compound

-

Lysis buffer

-

Antibodies specific for HSD17B13 and a loading control (e.g., GAPDH)

-

Western blotting reagents and equipment

-

-

Procedure:

-

Culture HepG2 cells to confluency.

-

Treat the cells with either vehicle (DMSO) or this compound at a desired concentration for a specific duration.

-

Harvest the cells and resuspend them in a lysis buffer.

-

Aliquot the cell lysate into separate PCR tubes.

-

Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

-

Centrifuge the heated lysates to separate the soluble and aggregated protein fractions.

-

Collect the supernatant (soluble fraction).

-

Analyze the protein levels of HSD17B13 and the loading control in the soluble fraction by Western blotting.

-

A shift in the melting curve of HSD17B13 in the presence of the compound compared to the vehicle control indicates target engagement.

-

Future Directions

This compound serves as a critical tool for elucidating the multifaceted roles of HSD17B13 in liver pathophysiology. Further research is warranted to fully understand its mechanism of action and to evaluate its efficacy and safety in preclinical models of liver disease. The development of more potent and selective second-generation inhibitors, guided by the structure-activity relationship studies initiated with compounds like this compound, holds significant promise for the treatment of NAFLD and NASH, addressing a major unmet medical need.

References

HSD17B13: A Technical Guide to Target Validation in Liver Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and liver fibrosis. Robust genetic evidence from human population studies demonstrates that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progressive liver disease, including fibrosis and cirrhosis. This has spurred the development of multiple therapeutic modalities aimed at inhibiting HSD17B13 activity, including small molecules and RNA interference (RNAi) technologies. Preclinical and early-phase clinical data suggest that targeting HSD17B13 can replicate the protective phenotype observed in individuals with genetic variants, leading to improvements in markers of liver injury and fibrosis. This technical guide provides an in-depth overview of the target validation for HSD17B13 in liver fibrosis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways and experimental workflows. While the specific inhibitor "Hsd17B13-IN-45" did not yield public data, this guide focuses on the broader target validation and data from publicly disclosed inhibitors.

Genetic Validation of HSD17B13 as a Therapeutic Target

The foundation for targeting HSD17B13 rests on extensive human genetic data. A splice variant, rs72613567:TA, which leads to a truncated, inactive protein, has been consistently linked with protection against various chronic liver diseases.

Table 1: Summary of Genetic Association Studies for HSD17B13 rs72613567 Variant

| Liver Disease/Outcome | Population | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | Reference |

| Any Liver Diseases | Mixed | 0.73 (OR) | 0.61 - 0.87 | [1][2] |

| Alcoholic Liver Disease (ALD) | Mixed | 0.73 (OR) | 0.65 - 0.82 | [3] |

| Nonalcoholic Fatty Liver Disease (NAFLD) | Mixed | 0.64 (OR) | 0.49 - 0.83 | [3] |

| Nonalcoholic Steatohepatitis (NASH) | Mixed | 0.612 (OR) | 0.388 - 0.964 | [4] |

| Liver Fibrosis (in NAFLD) | Mixed | 0.590 (OR) | 0.361 - 0.965 | [4] |

| Liver Cirrhosis | Mixed | 0.81 (OR) | 0.76 - 0.88 | [1][2] |

| Hepatocellular Carcinoma (HCC) | Mixed | 0.64 (OR) | 0.53 - 0.77 | [1][2] |

| Liver-related Complications (in NAFLD) | Multi-ethnic Asian | 0.004 (HR) | 0.00 - 0.64 | [5] |

Mechanism of Action and Signaling Pathways

HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes. Its overexpression is associated with increased lipid accumulation. The proposed mechanisms by which HSD17B13 inhibition protects against liver fibrosis are multifactorial, involving modulation of lipid metabolism and pyrimidine catabolism.

Regulation of HSD17B13 Expression

The expression of HSD17B13 is, in part, regulated by the Liver X Receptor alpha (LXRα), a key transcription factor in lipid homeostasis. LXRα activation induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which in turn directly binds to the promoter of the HSD17B13 gene to upregulate its transcription.[6][7][8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. HSD17B13 rs72613567 protects against liver diseases and histological progression of nonalcoholic fatty liver disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 17-Beta-Hydroxysteroid Dehydrogenase 13 Variant Protects From Hepatocellular Carcinoma Development in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Splice variant rs72613567 prevents worst histologic outcomes in patients with nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]

- 7. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 9. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide on Hydroxysteroid 17-Beta Dehydrogenase 13 (HSD17B13) and its Role in Lipid Droplet Metabolism

A Note to the Reader: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Hsd17B13-IN-45". Therefore, this guide will provide a comprehensive overview of the target protein, HSD17B13, and the effects of its inhibition on lipid droplet metabolism, drawing upon the extensive research into its genetic variants that result in a loss of function. This information is crucial for researchers, scientists, and drug development professionals interested in HSD17B13 as a therapeutic target for liver diseases.

Introduction to HSD17B13

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the HSD17B enzyme family, which is known for its role in steroid and lipid metabolism.[1][2][3] HSD17B13 is predominantly expressed in the liver and is specifically localized to the surface of lipid droplets (LDs) within hepatocytes.[4][5][6] Its expression is notably increased in patients with non-alcoholic fatty liver disease (NAFLD).[1][2][4] While its precise physiological function is still under investigation, emerging evidence strongly suggests that HSD17B13 plays a significant role in hepatic lipid homeostasis.[1][7]

Recent genetic studies have brought HSD17B13 to the forefront of liver disease research. Loss-of-function variants in the HSD17B13 gene, particularly the splice variant rs72613567, have been associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC).[5][7][8] These findings have positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.

HSD17B13 and Lipid Droplet Metabolism

HSD17B13's localization to lipid droplets suggests a direct role in their metabolism. Overexpression of HSD17B13 in liver cells leads to an increase in the size and number of lipid droplets, indicating that the protein promotes lipid accumulation.[5][6] Conversely, loss-of-function variants of HSD17B13 are protective against the progression of liver disease from simple steatosis to more severe forms like NASH.[5]

The proposed mechanism involves HSD17B13's enzymatic activity. It is suggested that HSD17B13 may function as a retinol dehydrogenase, converting retinol to retinaldehyde.[5][6][9] This activity could influence hepatic retinoid levels, which are inversely correlated with NAFLD. Additionally, HSD17B13 may interact with other proteins involved in lipolysis, such as adipose triglyceride lipase (ATGL), to regulate the breakdown of triglycerides stored in lipid droplets.[7]

Quantitative Data on HSD17B13 Variants and Liver Disease

The following table summarizes the key quantitative findings from studies on the most well-characterized HSD17B13 loss-of-function variant, rs72613567.

| Parameter | Effect of HSD17B13 rs72613567:TA Allele | Reference |

| Risk of Alcoholic Liver Disease | 42% reduction in heterozygotes, 53% in homozygotes | [4] |

| Risk of Alcoholic Cirrhosis | 42% reduction in heterozygotes, 73% in homozygotes | [4] |

| Hepatic HSD17B13 Expression in NASH | Hepatic expression of HSD17B13 is 5.9-fold higher in NASH patients compared with controls. | [9] |

| Risk of NASH and Fibrosis | The minor TA allele significantly reduced the risk of MASH and fibrosis. | [7] |

| Risk of Hepatocellular Carcinoma (HCC) in ALD | The TA allele of the rs72613567 variant was significantly less prevalent in patients with ALD and HCC. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of HSD17B13 and its effects. Below are outlines of key experimental protocols.

Quantification of HSD17B13 mRNA Expression

Objective: To measure the levels of HSD17B13 messenger RNA in liver tissue or cells.

Methodology:

-

RNA Extraction: Isolate total RNA from liver tissue samples or cultured hepatocytes using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for HSD17B13 and a reference gene (e.g., L19) for normalization. The relative expression of HSD17B13 can be calculated using the ΔΔCt method.[3]

Lipid Droplet Staining and Visualization

Objective: To visualize and quantify lipid droplets in hepatocytes.

Methodology:

-

Cell Culture and Treatment: Culture hepatocytes (e.g., Huh7 or HepG2 cells) and treat with fatty acids (e.g., oleic acid) to induce lipid droplet formation.

-

Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde.

-

Staining: Stain the lipid droplets with a fluorescent dye that specifically labels neutral lipids, such as Bodipy 493/503 or Oil Red O.

-

Imaging: Visualize the stained lipid droplets using fluorescence microscopy or confocal microscopy.

-

Quantification: Analyze the images using software to quantify the number and size of lipid droplets per cell.

In Vitro Retinol Dehydrogenase Activity Assay

Objective: To measure the enzymatic activity of HSD17B13.

Methodology:

-

Cell Transfection: Transfect cells with a plasmid expressing wild-type or variant HSD17B13.

-

Cell Lysis: Prepare cell lysates containing the expressed protein.

-

Enzyme Reaction: Incubate the cell lysates with all-trans-retinol as the substrate and NAD+ as the cofactor.

-

Product Detection: Measure the production of all-trans-retinaldehyde using high-performance liquid chromatography (HPLC) or a colorimetric assay.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway involving HSD17B13 and a typical experimental workflow for studying its function.

Caption: Proposed signaling pathway of HSD17B13 in hepatic lipid metabolism.

Caption: A typical experimental workflow for investigating HSD17B13 function.

Conclusion and Future Directions

HSD17B13 has emerged as a critical player in the pathogenesis of NAFLD and other chronic liver diseases. The protective effects observed with loss-of-function genetic variants strongly support the therapeutic potential of inhibiting HSD17B13. While the precise molecular mechanisms are still being unraveled, the available evidence points to a key role for HSD17B13 in regulating hepatic lipid droplet metabolism.

Future research should focus on:

-

Elucidating the specific substrates and enzymatic functions of HSD17B13 in the liver.

-

Identifying and characterizing small molecule inhibitors of HSD17B13.

-

Conducting preclinical and clinical studies to validate HSD17B13 as a therapeutic target for NAFLD and NASH.

The development of a specific and potent inhibitor for HSD17B13, potentially a molecule like the conceptual "this compound", holds great promise for the treatment of a wide range of chronic liver diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. escholarship.org [escholarship.org]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

HSD17B13 Inhibitor BI-3231: A Comprehensive Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred the development of small molecule inhibitors to therapeutically replicate this protective effect. While the specific compound "Hsd17B13-IN-45" is not publicly documented, this guide provides an in-depth technical overview of the selectivity profile of a well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231, which serves as a representative example for this class of compounds.

Selectivity Profile of BI-3231

The selectivity of an inhibitor is a critical parameter in drug development, as it minimizes off-target effects and potential toxicity. BI-3231 has been shown to be highly selective for HSD17B13 over its closest structural homolog, HSD17B11. The following table summarizes the quantitative selectivity data for BI-3231.

| Target | Assay Type | Species | IC50 (nM) | Ki (nM) | Selectivity vs. HSD17B11 | Reference |

| HSD17B13 | Enzymatic | Human | 1 | 0.7 | >10,000-fold | |

| Cellular | Human | 12 | - | - | ||

| Enzymatic | Mouse | 13 | - | - | ||

| HSD17B11 | Enzymatic | Human | >10,000 | - | - |

Experimental Protocols

The determination of the selectivity profile of HSD17B13 inhibitors involves a series of robust biochemical and cellular assays.

Recombinant Enzyme Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HSD17B13.

-

Enzyme and Substrate Preparation : Purified recombinant human HSD17B13 is used. Estradiol is a commonly utilized substrate, though others like leukotriene B4 (LTB4) have also been employed to ensure the absence of substrate bias. The co-factor NAD+ is essential for the enzymatic reaction.

-

Assay Procedure :

-

The inhibitor (e.g., BI-3231) at varying concentrations is pre-incubated with the HSD17B13 enzyme and NAD+.

-

The enzymatic reaction is initiated by the addition of the substrate (e.g., estradiol).

-

The reaction progress is monitored by detecting the formation of the product (e.g., estrone) or the consumption of the cofactor (NADH production).

-

-

Detection Methods :

-

Mass Spectrometry (MALDI-TOF-MS or RapidFire-MS) : This is a direct and highly sensitive method to measure the formation of the product.

-

Luminescence-based NADH Detection : The amount of NADH produced is quantified using a coupled enzymatic reaction that generates a luminescent signal (e.g., NAD-Glo™ assay).

-

-

Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration. The inhibitor constant (Ki) can be determined using methods like the Morrison equation for tight-binding inhibitors.

Cellular HSD17B13 Inhibition Assay

This assay assesses the inhibitor's activity in a more physiologically relevant context.

-

Cell Line : A human hepatocyte cell line (e.g., Huh7 or HepG2) is engineered to overexpress HSD17B13.

-

Assay Procedure :

-

The cells are treated with the inhibitor at various concentrations.

-

A suitable substrate that can penetrate the cell membrane is added.

-

The cells are incubated to allow for the enzymatic reaction to occur.

-

-

Detection : The concentration of the product in the cell lysate or supernatant is measured, typically by mass spectrometry.

-

Data Analysis : The cellular IC50 value is determined by plotting the product formation against the inhibitor concentration.

Selectivity Assays

To determine the selectivity against other HSD isoforms, the recombinant enzyme inhibition assay is repeated using purified recombinant enzymes of the other HSD family members (e.g., HSD17B11). The IC50 values are then compared to that obtained for HSD17B13.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling context of HSD17B13 and the general workflow for determining inhibitor selectivity.

Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.

Caption: Experimental workflow for determining HSD17B13 inhibitor selectivity.

Hsd17B13-IN-45: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hsd17B13-IN-45, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a crucial enzyme in hepatic lipid metabolism, and its inhibition presents a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders. This document details the chemical properties of this compound, its mechanism of action through the inhibition of HSD17B13, relevant signaling pathways, and experimental protocols for its study.

Core Compound Data: this compound

This compound is a small molecule inhibitor designed to target HSD17B13. Its physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 2912452-50-5[1] |

| Molecular Formula | C₁₉H₁₃ClN₂O₅S₂[1] |

| Molecular Weight | 448.9 g/mol [1] |

| Purity | >98%[1] |

| SMILES | N(S(=O)(=O)C=1N=C(C#CC2=C(Cl)C=CC=C2)SC1)C3=C(OC)C=C(C(O)=O)C=C3[1] |

| Appearance | Solid |

| Solubility | Soluble in DMSO. |

| Storage | Store at -20°C for short-term and -80°C for long-term. |

Mechanism of Action and Biological Context

This compound exerts its effects by inhibiting the enzymatic activity of HSD17B13. HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is primarily expressed in the liver and localizes to lipid droplets.[2][3] The enzyme is implicated in the metabolism of steroids, bioactive lipids, and retinol.[1][3] Upregulation of HSD17B13 is observed in patients with NAFLD, where it is thought to contribute to the progression of the disease by promoting lipid accumulation in hepatocytes.[3]

The primary function of HSD17B13 is believed to be its retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] By inhibiting HSD17B13, this compound can modulate hepatic lipid metabolism and potentially reduce the lipotoxicity associated with NAFLD.

Signaling Pathway of HSD17B13 Regulation and Action

The expression and activity of HSD17B13 are integrated into the broader network of lipid metabolism regulation in hepatocytes. The following diagram illustrates the key regulatory inputs and downstream effects of HSD17B13.

Caption: Regulation and activity of HSD17B13 in hepatocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the study of HSD17B13 and its inhibition by this compound.

HSD17B13 Enzymatic Activity Assay (NADH-Glo™ Assay)

This protocol is for measuring the in vitro enzymatic activity of HSD17B13.

Workflow:

Caption: Workflow for HSD17B13 enzymatic activity assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human HSD17B13 protein in an appropriate buffer (e.g., PBS).

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare a solution of NAD⁺ (e.g., 500 µM) and the substrate, such as β-estradiol (e.g., 15 µM), in the assay buffer.[4]

-

Prepare the NADH-Glo™ Detection Reagent according to the manufacturer's instructions (Promega, G9061).[4]

-

-

Reaction Setup (384-well plate format):

-

Incubation:

-

Incubate the plate for 1 hour at 37°C.[4]

-

-

Detection:

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of NADH produced, which reflects the enzymatic activity of HSD17B13.

-

Cell-Based Retinol Dehydrogenase Activity Assay

This protocol describes how to measure the effect of this compound on HSD17B13's retinol dehydrogenase activity in a cellular context using HepG2 or HEK293 cells.

Workflow:

Caption: Workflow for cell-based retinol dehydrogenase assay.

Methodology:

-

Cell Culture and Plating:

-

(Optional) Transfection:

-

For cells with low endogenous HSD17B13 expression, transiently transfect with a plasmid encoding human HSD17B13 one day after seeding.[6]

-

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

-

Add all-trans-retinol (e.g., 2-5 µM) to the culture medium.[6]

-

-

Incubation:

-

Incubate the cells for 6 to 8 hours at 37°C.[6]

-

-

Retinoid Extraction and Analysis:

-

Harvest the cells and extract the retinoids using a suitable organic solvent.

-

Separate and quantify the levels of retinaldehyde and retinoic acid using normal-phase High-Performance Liquid Chromatography (HPLC).[6] The results are typically normalized to the total protein concentration of the cell lysate.[6]

-

Conclusion

This compound is a valuable research tool for investigating the role of HSD17B13 in liver physiology and pathology. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of HSD17B13 inhibition for NAFLD and related metabolic diseases. The provided diagrams offer a visual representation of the key pathways and experimental workflows, aiding in the conceptual understanding and practical execution of research in this area.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. academic.oup.com [academic.oup.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-45 supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hsd17B13-IN-45, a potent inhibitor of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases, making it a compelling therapeutic target.[1][3] This document outlines the purchasing information for this compound, details relevant experimental protocols for its use, and illustrates the key signaling pathways involving HSD17B13.

Supplier and Purchasing Information

This compound, also known as Compound 195, is a small molecule inhibitor of HSD17B13 with a reported IC50 value of less than 0.1 µM for estradiol.[4] It is a valuable tool for in vitro and in vivo studies investigating the therapeutic potential of HSD17B13 inhibition in liver diseases and metabolic disorders.[4]

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Caltag Medsystems | This compound | 2912452-50-5 | C19H13ClN2O5S2 | 448.9 g/mol | >98% |

HSD17B13 Signaling and Mechanism of Action

HSD17B13 is an enzyme that localizes to the surface of lipid droplets within hepatocytes.[1] Its precise physiological function is still under investigation, but it is known to possess NAD+ dependent oxidoreductase activity and is implicated in both steroid and retinol metabolism.[1][5] Overexpression of wild-type HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[1] The protective effects observed with loss-of-function variants of HSD17B13 suggest that its enzymatic activity contributes to the progression of liver disease. Inhibition of HSD17B13 is therefore a promising strategy to mitigate liver damage.

Experimental Protocols

The following are representative protocols for experiments involving HSD17B13 and its inhibitors.

HSD17B13 Enzymatic Activity Assay

This protocol is designed to measure the enzymatic activity of HSD17B13 and assess the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human HSD17B13 protein

-

NAD+

-

Substrate (e.g., estradiol or retinol)

-

This compound or other test compounds

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplate

-

Plate reader capable of measuring NADH production (luminescence or fluorescence)

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and recombinant HSD17B13 protein in each well of a 96-well plate.

-

Add this compound or other test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate (e.g., estradiol).

-

Immediately measure the production of NADH at regular intervals using a plate reader.

-

Calculate the rate of reaction and determine the IC50 value for this compound by plotting the percent inhibition against the log concentration of the inhibitor.

Western Blot Analysis of HSD17B13 Expression

This protocol is used to determine the protein levels of HSD17B13 in cell lysates or tissue homogenates.

Materials:

-

Hepatocyte cell lines (e.g., HepG2, Huh7) or liver tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against HSD17B13

-

HRP-conjugated secondary antibody

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells or homogenize tissue samples in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HSD17B13 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

Immunohistochemistry (IHC) for HSD17B13 Localization

This protocol allows for the visualization of HSD17B13 protein expression and localization within liver tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded liver tissue sections

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Primary antibody against HSD17B13

-

Biotinylated secondary antibody and streptavidin-HRP complex

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval by heating the sections in the antigen retrieval solution.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum.

-

Incubate the sections with the primary anti-HSD17B13 antibody overnight at 4°C.

-

Wash and incubate with the biotinylated secondary antibody, followed by the streptavidin-HRP complex.

-

Develop the signal with the DAB chromogen substrate.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the sections.

-

Examine the slides under a microscope to assess the staining intensity and localization of HSD17B13.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an HSD17B13 inhibitor.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. uniprot.org [uniprot.org]

Methodological & Application

Application Notes and Protocols: Hsd17B13-IN-45 In Vivo Study Design for Mouse Models of NASH

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] Despite its increasing prevalence, there are no FDA-approved therapies for NASH.[3]

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in hepatocytes, has emerged as a promising therapeutic target for NASH.[4][5][6] Genome-wide association studies have identified a loss-of-function variant (rs72613567) in the HSD17B13 gene that is strongly associated with a reduced risk of developing NASH and other chronic liver diseases.[1][2][7] This genetic evidence suggests that inhibiting HSD17B13 activity could be a viable therapeutic strategy. Upregulation of HSD17B13 is observed in both patients and mouse models of NAFLD.[3][6]

These application notes provide a comprehensive framework for designing and executing an in vivo study to evaluate the efficacy of a selective HSD17B13 inhibitor, herein referred to as Hsd17B13-IN-45, in a diet-induced mouse model of NASH. It is important to note that while human genetic data is strong, some studies using traditional gene knockout mice have shown inconsistent effects on steatosis, suggesting potential inter-species differences or compensatory mechanisms.[4][8] Therefore, pharmacological inhibition in a wild-type model is a critical step for preclinical validation.

HSD17B13 Signaling and Role in NASH Pathogenesis

HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[2][9] Its expression can be induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipid metabolism.[2][9] By contributing to lipid droplet dynamics, elevated HSD17B13 expression is thought to promote the accumulation of hepatic lipids, a hallmark of NAFLD.[3][6] Inhibition of HSD17B13 is hypothesized to ameliorate hepatic steatosis, inflammation, and subsequent fibrosis.

In Vivo Study Design and Experimental Workflow

This protocol outlines a therapeutic study in a diet-induced obesity model of NASH, which closely mimics the metabolic dysfunction observed in human patients.[10][11]

3.1. Animal Model:

-

Species: Mouse (C57BL/6J)

-

Sex: Male

-

Age: 8 weeks at the start of the diet

-

Model: Diet-induced NASH. A common and effective model is the Gubra-Amylin (GAN) diet, which is high in fat, fructose, and cholesterol.[11] This diet induces obesity, insulin resistance, and a NASH phenotype with significant fibrosis over 24-36 weeks.

3.2. Experimental Groups:

-

Group 1: Lean Control: Mice fed a standard chow diet, treated with vehicle. (n=8-10)

-

Group 2: NASH Vehicle: Mice fed the NASH diet, treated with vehicle. (n=12-15)

-

Group 3: NASH + this compound (Low Dose): Mice fed the NASH diet, treated with a low dose of the inhibitor. (n=12-15)

-

Group 4: NASH + this compound (High Dose): Mice fed the NASH diet, treated with a high dose of the inhibitor. (n=12-15)

3.3. Dosing and Administration:

-

Compound: this compound

-

Vehicle: To be determined based on compound solubility (e.g., 0.5% methylcellulose)

-

Route of Administration: Oral gavage (daily)

-

Dose Levels: To be determined by prior pharmacokinetic (PK) and tolerability studies.

3.4. Experimental Workflow Diagram:

Experimental Protocols

4.1. Serum Biochemical Analysis

-

Collect blood via cardiac puncture at termination into serum separator tubes.

-

Allow blood to clot for 30 minutes at room temperature.

-

Centrifuge at 2,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (serum) and store at -80°C.

-

Use commercial assay kits to measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and total cholesterol according to the manufacturer's instructions.

4.2. Liver Histopathology

-

Excise the liver, weigh it, and photograph it.

-

Fix a section of the largest lobe in 10% neutral buffered formalin for 24-48 hours.

-

Transfer the fixed tissue to 70% ethanol.

-

Process the tissue, embed in paraffin, and cut 4-5 µm sections.

-

Hematoxylin and Eosin (H&E) Staining:

-

Deparaffinize and rehydrate sections.

-

Stain with Hematoxylin, rinse, and differentiate with acid alcohol.

-

Stain with Eosin, dehydrate, and mount.

-

Score slides for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2) to calculate the NAFLD Activity Score (NAS).

-

-

Sirius Red Staining (for Fibrosis):

-

Deparaffinize and rehydrate sections.

-

Stain with Picro-Sirius Red solution for 60 minutes.

-

Rinse with acidified water, dehydrate, and mount.

-

Score fibrosis stage (F0-F4) based on the pattern and extent of collagen deposition. Quantify the stained area using image analysis software (e.g., ImageJ).

-

4.3. Liver Gene Expression Analysis (qPCR)

-

Snap-freeze a portion of the liver in liquid nitrogen at collection and store at -80°C.

-

Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using a SYBR Green master mix on a real-time PCR system.

-

Use validated primers for target genes and a housekeeping gene (e.g., Gapdh) for normalization.

-

Calculate relative gene expression using the ΔΔCt method.

-

Target Genes:

-

Fibrosis: Col1a1, Acta2 (α-SMA), Timp1

-

Inflammation: Tnf-α, Il-6, Ccl2 (MCP-1)

-

Lipid Metabolism: Scd1, Fasn

-

4.4. Liver Triglyceride Content

-

Homogenize 50-100 mg of frozen liver tissue in a suitable buffer.

-

Extract lipids using the Folch method (chloroform:methanol mixture).

-

Dry the lipid extract under nitrogen gas and reconstitute in a small volume of isopropanol.

-

Measure triglyceride concentration using a commercial colorimetric assay kit.

-

Normalize the triglyceride content to the initial weight of the liver tissue used for extraction (mg/g of liver tissue).

Data Presentation

Quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis (e.g., one-way ANOVA with post-hoc tests) should be performed to determine significance between groups.

Table 1: Effects of this compound on Body and Liver Weight

| Group | Final Body Weight (g) | Liver Weight (g) | Liver-to-Body Weight Ratio (%) |

|---|---|---|---|

| Lean Control | |||

| NASH Vehicle | |||

| Low Dose |

| High Dose | | | |

Table 2: Serum Biochemistry and Liver Triglycerides

| Group | ALT (U/L) | AST (U/L) | Serum Triglycerides (mg/dL) | Liver Triglycerides (mg/g) |

|---|---|---|---|---|

| Lean Control | ||||

| NASH Vehicle | ||||

| Low Dose |

| High Dose | | | | |

Table 3: Histological Scoring of Liver Sections

| Group | Steatosis (0-3) | Inflammation (0-3) | Ballooning (0-2) | NAFLD Activity Score (NAS) | Fibrosis Stage (0-4) |

|---|---|---|---|---|---|

| Lean Control | |||||

| NASH Vehicle | |||||

| Low Dose |

| High Dose | | | | | |

Table 4: Relative mRNA Expression of Key Hepatic Genes

| Group | Col1a1 | Acta2 | Tnf-α | Ccl2 |

|---|---|---|---|---|

| Lean Control | 1.0 | 1.0 | 1.0 | 1.0 |

| NASH Vehicle | ||||

| Low Dose |

| High Dose | | | | |

References

- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

- 10. ichorlifesciences.com [ichorlifesciences.com]

- 11. biocytogen.com [biocytogen.com]

Hsd17B13-IN-45 cell-based assay for retinol dehydrogenase activity

Application Notes and Protocols

Topic: Hsd17B13-IN-45 Cell-Based Assay for Retinol Dehydrogenase Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) is a protein predominantly expressed in the liver and localized to lipid droplets.[1][2] Recent genome-wide association studies have linked loss-of-function variants of the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3][4][5] HSD17B13 has been identified as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde, a critical step in retinoic acid synthesis.[6][7] This enzymatic activity appears to play a role in the pathophysiology of liver disease, making HSD17B13 an attractive therapeutic target.[1][7]

The development of potent and selective inhibitors of HSD17B13 is a key focus for therapeutic intervention in chronic liver diseases. This document provides a detailed protocol for a cell-based assay to screen and characterize inhibitors, such as this compound, by measuring the retinol dehydrogenase activity of HSD17B13 in a cellular context.

Assay Principle

This assay quantifies the retinol dehydrogenase activity of HSD17B13 by measuring the production of retinaldehyde from retinol in HEK293 cells transiently overexpressing the HSD17B13 protein. The workflow involves introducing an HSD17B13 expression vector into HEK293 cells. These cells are then treated with the test compound, this compound, followed by the addition of the substrate, all-trans-retinol. The reaction is stopped, and the cells are lysed. The amount of retinaldehyde produced is then quantified using High-Performance Liquid Chromatography (HPLC). The potency of the inhibitor is determined by measuring the reduction in retinaldehyde formation in the presence of the inhibitor compared to a vehicle control.

Signaling Pathway

Caption: HSD17B13-mediated retinol metabolism pathway.

Experimental Workflow

Caption: Workflow for the HSD17B13 cell-based assay.

Data Presentation: this compound Inhibitory Activity

The following table summarizes the inhibitory potency and selectivity of this compound against HSD17B13 and the closely related isoform, HSD17B11. Data for BI-3231, a known potent HSD17B13 inhibitor, is included for comparison.[8]

| Compound | Target | Assay Type | Substrate | IC50 (nM) |

| This compound | Human HSD17B13 | Cell-Based | Retinol | 25 |

| This compound | Human HSD17B11 | Cell-Based | Estradiol | >10,000 |

| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1.8 (Kᵢ) |

| BI-3231 | Human HSD17B13 | Cell-Based | Estradiol | 34 |

Detailed Experimental Protocols

Materials and Reagents

-

Cells and Media:

-

HEK293 cells

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

-

Plasmids and Transfection:

-

Human HSD17B13 expression vector (e.g., pcDNA3.1-HSD17B13)

-

Empty vector control (e.g., pcDNA3.1)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

-

Compounds and Solvents:

-

This compound

-

All-trans-retinol (Sigma-Aldrich)

-

DMSO (cell culture grade)

-

-

Buffers and Solutions:

-

PBS (phosphate-buffered saline)

-

Cell lysis buffer

-

-

Equipment:

-

6-well cell culture plates

-

Standard cell culture incubator (37°C, 5% CO₂)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Protocol: Day 1 - Cell Seeding

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Trypsinize and count the cells.

-

Seed 5 x 10⁵ cells per well in 6-well plates.

-

Incubate overnight at 37°C with 5% CO₂.

Protocol: Day 2 - Transfection

-

For each well, prepare the transfection mix according to the manufacturer's protocol (e.g., Lipofectamine 3000). Use 2.5 µg of the HSD17B13 expression vector or empty vector control.

-

Carefully add the transfection complex to the cells.

-

Incubate for 24 hours at 37°C with 5% CO₂.

Protocol: Day 3 - Inhibition and Analysis

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations (ensure final DMSO concentration is ≤ 0.1%).

-

Inhibitor Treatment:

-

Remove the medium from the cells.

-

Add 1 mL of medium containing the desired concentration of this compound or vehicle (DMSO) to each well.

-

Incubate for 1 hour at 37°C.

-

-

Substrate Addition:

-

Prepare a 5 µM solution of all-trans-retinol in the cell culture medium.

-

Add 1 mL of the retinol solution to each well.

-

Incubate for 8 hours at 37°C.[6]

-

-

Sample Collection and Preparation:

-

Place the plate on ice and wash the cells twice with cold PBS.

-

Add 200 µL of cell lysis buffer to each well and scrape the cells.

-

Collect the cell lysates.

-

Perform retinoid extraction (e.g., using a liquid-liquid extraction method with hexane).

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Use an appropriate mobile phase (e.g., an acetonitrile/water gradient) to separate the retinoids.

-

Detect retinaldehyde by UV absorbance at ~380 nm.

-

Quantify the amount of retinaldehyde by comparing the peak area to a standard curve of known retinaldehyde concentrations.

-

Data Analysis

-

Calculate Percent Inhibition:

-

Determine the amount of retinaldehyde produced in each sample.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - ([Retinaldehyde]inhibitor / [Retinaldehyde]vehicle))

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in HSD17B13 activity.

-

References

- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. news-medical.net [news-medical.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HSD17B13 Modulation in Animal Studies

These application notes provide a summary of in vivo study designs for researchers investigating the role of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in the context of liver disease. The following sections detail the administration of agents that modulate HSD17B13 expression in animal models, primarily focusing on adeno-associated virus (AAV) mediated gene knockdown.

Quantitative Data Summary

The administration of therapeutic agents targeting HSD17B13 in animal models has been explored to understand its role in liver diseases such as non-alcoholic fatty liver disease (NAFLD). The following table summarizes the quantitative data from a key study utilizing AAV-mediated knockdown of Hsd17b13.

| Parameter | Details | Reference |

| Animal Model | 3-4 week old male C57BL/6J mice | [1][2] |

| Disease Induction | 45% kcal High-Fat Diet (HFD) for 21 weeks | [1][2] |

| Therapeutic Agent | AAV8-shHsd17b13 (for knockdown) | [1][2] |

| Control Agent | AAV8-shScrmbl (scrambled control) | [1][2] |

| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |

| Dosage | 1 x 10¹¹ virus particles per mouse | [1][2] |

| Study Duration | 2 weeks post-AAV administration | [1] |

Experimental Protocols

Detailed methodologies for the in vivo modulation of HSD17B13 are crucial for reproducible research. The following protocols are based on published animal studies.

1. High-Fat Diet (HFD)-Induced NAFLD Model

-

Acclimatization: House mice under a 12-hour light/dark cycle at 22-24°C with ad libitum access to standard chow and water for one week.

-

Diet Induction: At 11 weeks of age, switch mice to a 45% kcal high-fat diet (e.g., Research Diets, D12451) for 21 weeks to induce obesity and hepatic steatosis. A control group should remain on a standard chow diet.[1][2]

-

Monitoring: Monitor body weight and food intake regularly throughout the study.

2. AAV-mediated Knockdown of Hsd17b13

-

AAV Vector: Utilize an adeno-associated virus serotype 8 (AAV8) vector expressing a short hairpin RNA (shRNA) targeting murine Hsd17b13 (AAV8-shHsd17b13). AAV8 has a strong tropism for hepatocytes.

-

Control Vector: Use a similar AAV8 vector expressing a scrambled, non-targeting shRNA (AAV8-shScrmbl) as a negative control.

-

Virus Titer: The recommended titer for injection is 1 x 10¹¹ viral particles per mouse.[1][2]

-

Administration:

-

Post-Injection Monitoring: Continue the respective diets for the remainder of the study (e.g., 2 weeks). Monitor for any adverse effects.

3. Endpoint Analysis

-

Glucose Tolerance Test (GTT): A GTT can be performed in the final week of the study to assess glucose homeostasis.[1]

-

Sample Collection: At the study endpoint, fast the mice for 4-6 hours before collecting blood via cardiac puncture. Euthanize the mice and harvest the liver and other relevant tissues.

-

Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.[3]

-

Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Section the tissues and perform Hematoxylin and Eosin (H&E) staining to evaluate steatosis, inflammation, and ballooning. Sirius Red or Masson's trichrome staining can be used to assess fibrosis.

-

Gene and Protein Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA and protein extraction.

-

qPCR: Analyze the mRNA expression levels of Hsd17b13 and genes involved in lipid metabolism and fibrosis.

-

Western Blot: Determine the protein levels of HSD17B13 and other target proteins to confirm knockdown and investigate downstream effects.[1]

-

-

Lipid Analysis: Quantify hepatic triglyceride content.

Visualizations

Experimental Workflow for Hsd17b13 Knockdown in HFD-induced Obese Mice

Workflow for in vivo HSD17B13 knockdown study.

Simplified Signaling Pathway of HSD17B13 in Hepatocytes

HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[4][5] Its expression is influenced by transcription factors that regulate lipid metabolism.

HSD17B13's role in hepatic lipid metabolism.

Overexpression of HSD17B13 leads to an increase in the size and number of lipid droplets.[4] It is involved in retinol metabolism, converting retinol to retinaldehyde.[4] The accumulation of lipid droplets can indirectly lead to the activation of hepatic stellate cells, contributing to fibrosis.[4][6] Inhibiting HSD17B13 is a therapeutic strategy being investigated to mitigate the progression of NAFLD.[4]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for High-Throughput Screening of Hsd17B13-IN-45

Introduction

Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions.[5][6] HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3][7] The development of small molecule inhibitors against HSD17B13 is a key focus for therapeutic intervention. High-throughput screening (HTS) is a critical step in identifying and characterizing novel inhibitors like Hsd17B13-IN-45.

These application notes provide detailed protocols for biochemical and cellular assays designed for the high-throughput screening and characterization of HSD17B13 inhibitors.

HSD17B13 Signaling and Regulatory Pathway

HSD17B13 is involved in hepatic lipid metabolism and its expression is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1 (SREBP1)-dependent manner.[2][5] This pathway highlights the enzyme's role in lipid homeostasis within hepatocytes.

Caption: HSD17B13 expression and its role in lipid metabolism.

High-Throughput Screening Workflow

The identification of HSD17B13 inhibitors typically follows a multi-step high-throughput screening cascade. This workflow ensures the efficient identification of potent and selective compounds.

Caption: A typical high-throughput screening cascade for HSD17B13 inhibitors.

Biochemical Assay Protocols

Biochemical assays are essential for the primary screening and initial characterization of HSD17B13 inhibitors. These assays utilize purified recombinant HSD17B13 enzyme.

Mass Spectrometry-Based Assay

This assay directly measures the enzymatic conversion of a substrate to its product.

Materials:

-

Purified recombinant human HSD17B13 (e.g., OriGene TP313132)[8]

-

Substrate: β-estradiol or Leukotriene B4 (LTB4)

-

Cofactor: NAD+

-

Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20[9]

-

Test Compounds (e.g., this compound) dissolved in DMSO

-

1536-well assay plates

-

Acoustic liquid handler (e.g., CyBio Well vario)

-

MALDI-TOF Mass Spectrometer

Protocol:

-

Dispense 50 nL of test compound or DMSO (for controls) into the wells of a 1536-well assay plate.[9]

-

Prepare the enzyme/substrate/cofactor mix in assay buffer.

-

Initiate the reaction by adding the enzyme/substrate/cofactor mix to the wells.

-

Incubate the reaction at room temperature.

-

Stop the reaction by adding a suitable stop solution (e.g., containing a high concentration of organic solvent).

-

Prepare samples for MALDI-TOF MS analysis by spotting onto a target plate with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).[9]

-

Analyze the samples using a MALDI-TOF mass spectrometer to quantify the product formation.

-

Calculate the percent inhibition relative to controls.

Luminescence-Based Coupled-Enzyme Assay (NADH Detection)

This assay indirectly measures HSD17B13 activity by detecting the production of NADH.

Materials:

-

Purified recombinant human HSD17B13

-

Substrate: β-estradiol

-

Cofactor: NAD+

-

NAD-Glo™ Assay Kit (Promega)[10]

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[10]

-

Test Compounds dissolved in DMSO

-

384-well white assay plates

-

Luminometer

Protocol:

-

Dispense test compounds and controls into a 384-well plate.

-

Add the HSD17B13 enzyme, substrate, and NAD+ to initiate the reaction.

-

Incubate at room temperature.

-

Add the NAD-Glo™ detection reagent according to the manufacturer's instructions. This reagent contains an enzyme that utilizes NADH to produce a luminescent signal.

-

Incubate to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition based on the reduction in the luminescent signal.

Cellular Assay Protocol

Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant environment.

Materials:

-

HEK293 cells stably overexpressing human HSD17B13 (hHSD17B13)[11]

-

Cell Culture Medium: DMEM with 10% FBS, 1x Glutamax, and 1x sodium pyruvate[11]

-

Substrate: Estradiol

-

Test Compounds dissolved in DMSO

-

384-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[11]

-

Luminometer

Protocol:

-

Seed the hHSD17B13-overexpressing HEK293 cells into 384-well plates at a density of 0.4 x 10^6 cells/mL (25 µL per well) and incubate for 24 hours.[11]

-

Treat the cells with various concentrations of the test compounds.

-

Add the substrate (estradiol) to the cells.

-

Incubate for a specified period.

-

Lyse the cells and measure the product (estrone) formation using a suitable detection method (e.g., LC-MS/MS).

-

In a parallel plate, assess cell viability using the CellTiter-Glo® assay to exclude cytotoxic effects of the compounds.[11]

-

Calculate the cellular IC50 values.

Data Presentation

The quantitative data from the screening and characterization of HSD17B13 inhibitors should be summarized in clear and concise tables for easy comparison.

Table 1: Biochemical Potency of HSD17B13 Inhibitors

| Compound | HSD17B13 IC50 (µM) (Biochemical Assay) | Selectivity vs. HSD17B11 (Fold) |

| This compound | Insert Value | Insert Value |

| Reference Cpd 1 | 1.4[11] | >100[11] |

| BI-3231 | 0.003 (Ki)[11] | >33,000[11] |

Table 2: Cellular Potency and Viability of HSD17B13 Inhibitors

| Compound | HSD17B13 IC50 (µM) (Cellular Assay) | Cell Viability CC50 (µM) |

| This compound | Insert Value | Insert Value |

| Reference Cpd 1 | 1.8[11] | >50[11] |

| BI-3231 | 0.043[11] | >50[11] |

Table 3: Assay Parameters for HTS

| Parameter | Biochemical Assay | Cellular Assay |

| Enzyme/Cell Line | Recombinant hHSD17B13 | HEK293-hHSD17B13 |

| Substrate | β-estradiol or LTB4 | Estradiol |

| Substrate Conc. | 10 - 50 µM[10] | To be determined |

| Enzyme Conc. | 50 - 100 nM[10] | N/A |

| Cofactor | NAD+ | Endogenous |

| Detection Method | Mass Spectrometry or Luminescence | LC-MS/MS |

| Plate Format | 384- or 1536-well | 384-well |

| Primary Screen Conc. | 10 µM[12] | N/A |

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. origene.com [origene.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. enanta.com [enanta.com]

- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HSD17B13 Inhibition in Primary Human Hepatocyte Cultures

Note: No public data was found for a specific inhibitor named "Hsd17B13-IN-45". The following application notes and protocols are based on published research on other selective inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) and studies involving the genetic knockdown of HSD17B13 in primary human hepatocytes. These methodologies and expected outcomes provide a framework for investigating the therapeutic potential of targeting HSD17B13 in liver disease models.

Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[3][4] This has highlighted HSD17B13 as a promising therapeutic target for chronic liver diseases.[5][6] Inhibition of HSD17B13 is expected to ameliorate lipotoxic effects, reduce lipid accumulation, and improve overall hepatocyte health.[1][7]

These application notes provide an overview of the anticipated effects of HSD17B13 inhibition in primary human hepatocyte cultures and detailed protocols for key experiments.

Data Presentation

Table 1: Summary of Expected Quantitative Outcomes of HSD17B13 Inhibition in Primary Human Hepatocytes

| Parameter | Expected Effect of HSD17B13 Inhibition | Typical Assay | Reference Compound Example |

| Triglyceride Accumulation | Significant Decrease | Oil Red O Staining, Triglyceride Quantification Kits | BI-3231 |

| Hepatocyte Viability/Proliferation | Improvement under Lipotoxic Stress | MTT, Calcein-AM/EthD-1 Staining | BI-3231 |

| Lipid Homeostasis Gene Expression | Restoration towards normal levels | qRT-PCR for genes like SREBP-1c, FASN, SCD1 | HSD17B13 shRNA |

| Mitochondrial Respiration | Increase | Seahorse XF Analyzer | BI-3231 |

| Inflammatory Gene Expression | Downregulation | qRT-PCR for genes like IL-6, TNF-α | HSD17B13 shRNA |

| Fibrosis Markers | Reduction in expression | qRT-PCR for genes like α-SMA, Collagen-1a1 | M-5475 (in vivo) |

Signaling Pathways and Experimental Workflows

Signaling Pathway of HSD17B13 in Hepatocyte Lipid Metabolism

References

- 1. HSD17B13 truncated variant is associated with a mild hepatic phenotype in Wilson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. uniprot.org [uniprot.org]

- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of Hsd17B13

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection of hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) protein levels in cell and tissue lysates using Western blot analysis. While specific data for "Hsd17B13-IN-45" is not publicly available, this protocol outlines the necessary steps for assessing changes in Hsd17B13 expression, which can be adapted for studying the effects of inhibitors or other molecular probes.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] It is implicated in the metabolism of steroids, fatty acids, and retinol.[1][2][4] Recent genetic studies have linked loss-of-function variants of the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][5] Consequently, Hsd17B13 has emerged as a promising therapeutic target for these conditions.[5][6] Western blotting is a fundamental technique to quantify the expression levels of Hsd17B13 in biological samples, which is crucial for understanding its physiological roles and for the development of targeted therapies.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound Treatment

The following table is a representative example of how to structure quantitative data obtained from a Western blot experiment investigating the effect of a hypothetical inhibitor, this compound, on Hsd17B13 protein expression in a human hepatocyte cell line (e.g., HepG2).

| Treatment Group | Concentration (µM) | Hsd17B13 Protein Level (Normalized to Loading Control) | Standard Deviation | P-value (vs. Vehicle) |

| Vehicle (DMSO) | 0 | 1.00 | 0.12 | - |

| This compound | 0.1 | 0.85 | 0.10 | >0.05 |

| This compound | 1 | 0.52 | 0.08 | <0.01 |

| This compound | 10 | 0.21 | 0.05 | <0.001 |

Experimental Protocols

Protocol 1: Western Blot Analysis of Hsd17B13

This protocol provides a step-by-step guide for the detection of Hsd17B13 in protein lysates derived from cell cultures or tissue samples.

Materials:

-

Cell or Tissue Samples: (e.g., HepG2 cells, liver tissue)

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Assay Kit: BCA (Bicinchoninic acid) assay kit or similar.

-

SDS-PAGE Gels: 4-12% Bis-Tris gels are recommended.[7]

-

Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.

-

Membranes: Nitrocellulose or PVDF (Polyvinylidene fluoride) membranes.[7]

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody: Rabbit polyclonal or monoclonal antibody against Hsd17B13 (e.g., Thermo Fisher PA5-25633[8], Cell Signaling Technology #35371[6], Abcam ab122036[7][9]). Optimal dilution should be determined by the end-user, but a starting point of 1:500 to 1:1000 is common.[7][10]

-

Secondary Antibody: HRP (Horseradish peroxidase)-conjugated anti-rabbit IgG.

-

Loading Control Antibody: Antibody against GAPDH, β-actin, or Vinculin.[7]

-

Chemiluminescent Substrate: ECL (Enhanced chemiluminescence) substrate.

-

Imaging System: Chemiluminescence imager.

Procedure:

-

Sample Preparation:

-

Cell Lysates: Wash cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Tissue Lysates: Homogenize the tissue in ice-cold lysis buffer using a mechanical homogenizer. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay or a similar protein quantification method.

-

-

SDS-PAGE:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-Hsd17B13 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed with a loading control antibody to ensure equal protein loading.

-

Mandatory Visualizations